![molecular formula C8H9NO B2508937 N-(furan-2-ylmethyl)prop-2-yn-1-amine CAS No. 53175-35-2](/img/structure/B2508937.png)
N-(furan-2-ylmethyl)prop-2-yn-1-amine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives demonstrate potential in the field of medicinal chemistry. A study by Szulczyk et al. (2021) synthesized twelve novel derivatives and evaluated their antibacterial and antimycobacterial activities. The study also assessed the cytotoxic activity against a panel of human cancer cell lines, finding that the derivatives were noncytotoxic against normal cell lines. Specifically, compound 6 showed promising results in antimicrobial studies, inhibiting the growth of hospital S. epidermidis rods at low concentrations (Szulczyk et al., 2021).
Catalysis in Chemical Reactions
Bhunia et al. (2017) reported that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound related to N-(furan-2-ylmethyl)prop-2-yn-1-amine, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery is significant for coupling a broad range of (hetero)aryl bromides with various amines, demonstrating the compound's utility in facilitating complex chemical reactions (Bhunia et al., 2017).
Microwave-Assisted Synthesis
Janczewski et al. (2021) presented a novel method for synthesizing ester and amide derivatives containing furan rings (furfural derivatives) under microwave-assisted conditions. This method, utilizing N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, highlights the application of N-(furan-2-ylmethyl)prop-2-yn-1-amine derivatives in efficient and innovative synthetic processes (Janczewski et al., 2021).
Electrophilic Substitution Reactions
Research by Aleksandrov et al. (2017) focused on the synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide, derived from N-(furan-2-ylmethyl)prop-2-yn-1-amine. The study explored various electrophilic substitution reactions, providing insights into the reactivity and potential applications of such compounds in organic synthesis (Aleksandrov et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZVALUILSOXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine |
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